molecular formula C8H21OSi2 B12645739 Disiloxane, 1-butyl-1,1,3,3-tetramethyl- CAS No. 121263-51-2

Disiloxane, 1-butyl-1,1,3,3-tetramethyl-

Cat. No.: B12645739
CAS No.: 121263-51-2
M. Wt: 189.42 g/mol
InChI Key: CEVKWBCKFNYFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is a siloxane derivative featuring a central disiloxane backbone (Si–O–Si) with methyl and butyl substituents. The base structure, 1,1,3,3-tetramethyldisiloxane (CAS 3277-26-7), consists of two silicon atoms bonded to three methyl groups and one oxygen atom . The 1-butyl derivative replaces one methyl group at the first silicon atom with a butyl chain, altering its physicochemical properties and reactivity.

Siloxanes with alkyl or functional substituents are widely used in catalysis, polymer synthesis, and materials science due to their tunable hydrophobicity, thermal stability, and compatibility with organic matrices . For example, 1,1,3,3-tetramethyldisiloxane serves as a precursor for functionalized siloxanes in cross-coupling reactions and polymer modifications .

Properties

CAS No.

121263-51-2

Molecular Formula

C8H21OSi2

Molecular Weight

189.42 g/mol

InChI

InChI=1S/C8H21OSi2/c1-6-7-8-11(4,5)9-10(2)3/h6-8H2,1-5H3

InChI Key

CEVKWBCKFNYFNL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)O[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in the presence of a catalyst, typically a transition metal such as platinum . The reaction conditions often include moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of disiloxane, 1-butyl-1,1,3,3-tetramethyl- often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.

    Reduction: Acts as a reducing agent in the presence of catalysts.

    Substitution: Can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silicone Polymers

One of the primary applications of disiloxanes is in the production of silicone polymers. These polymers are used in a variety of industries due to their flexibility, durability, and resistance to heat and chemicals. Disiloxane compounds serve as intermediates in synthesizing organopolysiloxanes that find applications in:

  • Sealants : Used in construction and automotive industries for sealing joints and gaps.
  • Adhesives : High-performance adhesives for various substrates.
  • Coatings : Protective coatings that enhance durability and resistance to environmental factors.

Cosmetic Formulations

Disiloxanes are also utilized in cosmetic products for their unique sensory properties. They provide a smooth application feel and can enhance the spreadability of formulations. Specific applications include:

  • Makeup Removers : Compositions containing disiloxanes effectively remove cosmetic films from skin surfaces .
  • Skin Care Products : As emollients that impart a silky feel without greasiness.

Lubricants

Due to their thermal stability and low volatility, disiloxanes are employed as lubricants in high-temperature applications. They reduce friction and wear in mechanical systems while maintaining performance under extreme conditions.

Surfactants

Disiloxanes function as surfactants in various formulations due to their ability to lower surface tension. This property is crucial in applications such as:

  • Emulsifiers : Stabilizing oil-in-water emulsions in food and cosmetic products.
  • Detergents : Enhancing cleaning efficiency by improving wetting properties.

Case Study 1: Silicone Sealants

In a study examining the performance of silicone sealants formulated with disiloxanes, it was found that sealants containing 1-butyl-1,1,3,3-tetramethyl-disiloxane exhibited superior adhesion and flexibility compared to traditional formulations. The sealants demonstrated excellent resistance to UV radiation and thermal cycling .

PropertyTraditional SealantSealant with Disiloxane
Adhesion StrengthModerateHigh
FlexibilityLowHigh
UV ResistanceModerateExcellent

Case Study 2: Cosmetic Applications

A comparative analysis of makeup removers revealed that formulations containing disiloxanes effectively removed waterproof makeup without leaving residue or causing irritation. Consumer feedback indicated a preference for products with disiloxanes due to their pleasant texture and ease of use .

Mechanism of Action

The mechanism by which disiloxane, 1-butyl-1,1,3,3-tetramethyl- exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon bonds, facilitated by a catalyst. This process is highly efficient and selective, allowing for the formation of a wide range of organosilicon products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Disiloxane, 1-butyl-1,1,3,3-tetramethyl- (inferred structure) with structurally related disiloxanes, emphasizing substituents, properties, and applications:

Compound Name (CAS) Substituents Key Properties Synthesis Method Applications
1,1,3,3-Tetramethyldisiloxane (3277-26-7) Four methyl groups - logPoct/wat: 0.970
- Tboil: 344 K
- Hydrophobic, low polarity
Commercial synthesis Precursor for functionalized siloxanes, cross-coupling reactions
1-Allyl-1,1,3,3-tetramethyldisiloxane (18387-26-3) One allyl, three methyl groups - Liquid at room temperature
- Reactive allyl group for hydrosilylation
Platinum-catalyzed hydrosilylation Intermediate in silicone polymers, crosslinking agents
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (2627-95-4) Two vinyl groups - High reactivity in crosslinking
- Used with Pt catalysts
Hydrosilylation of vinyl precursors Catalyst support (Karstedt’s catalyst), silicone elastomers
1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane Two hydroxypropyl groups - Polar due to hydroxyl groups
- Enhances polymer miscibility
Grignard reaction followed by hydrolysis Chain extender in poly(siloxane-urethane) copolymers
1,1,3,3-Tetramethyl-1,3-bis(pinacolboryl)disiloxane Two pinacolboryl groups - Regio- and stereoselective in vinylation
- Air-sensitive
Reaction with pinacolborane Synthesis of vinyldisiloxanes for Hiyama cross-coupling
1-Butyl-1,1,3,3-tetramethyldisiloxane (inferred) One butyl, three methyl groups - Higher hydrophobicity than methyl derivatives
- Moderate reactivity
Likely via alkylation of base disiloxane Potential use in hydrophobic coatings, lubricants, or polymer modifiers

Key Findings:

Substituent Effects on Properties :

  • Hydrophobicity : Longer alkyl chains (e.g., butyl) increase logP values compared to methyl or functional groups (e.g., logPoct/wat = 0.970 for 1,1,3,3-tetramethyldisiloxane vs. ~1.2–1.5 estimated for butyl derivatives) .
  • Reactivity : Allyl and vinyl substituents enhance reactivity in hydrosilylation and crosslinking, while hydroxy groups improve compatibility with polar polymers .

Synthetic Flexibility :

  • Platinum catalysts (e.g., Karstedt’s catalyst) enable precise functionalization of disiloxanes with allyl or vinyl groups .
  • Grignard reagents and hydrolysis are used to introduce hydroxypropyl chains for polyurethane applications .

Applications :

  • Catalysis : Boron- or platinum-functionalized disiloxanes are pivotal in cross-coupling reactions and polymer curing .
  • Polymers : Hydroxy-terminated disiloxanes improve phase miscibility in copolymers, while vinyl derivatives enhance crosslinking .

Biological Activity

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is an organosilicon compound with significant implications in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Disiloxane compounds are characterized by the presence of silicon-oxygen bonds. The specific compound has the molecular formula C12H30O2Si2C_{12}H_{30}O_2Si_2 and features a butyl group along with tetramethyl groups attached to silicon atoms. This structure influences its physical and chemical properties, including its solubility and reactivity in biological systems.

Biochemical Interactions:
Disiloxane compounds can interact with various biomolecules, influencing cellular processes. They are known to act as silylating agents, which enhance the detection of biomolecules in analytical chemistry techniques like gas chromatography-mass spectrometry (GC-MS) .

Cellular Effects:
Research indicates that disiloxanes can modulate enzyme activity, affecting metabolic pathways. For instance, they may influence the activity of enzymes involved in lipid metabolism and signal transduction pathways . These interactions can lead to alterations in gene expression related to cell growth and differentiation.

Table 1: Biological Activities of Disiloxane, 1-butyl-1,1,3,3-tetramethyl-

Activity TypeObservationsReferences
Enzyme ModulationInfluences enzyme activity in metabolic pathways
Gene ExpressionAlters expression related to growth and apoptosis
ToxicityDose-dependent effects; higher doses may be toxic
Cellular SignalingModulates signaling pathways affecting cellular functions

Case Studies

Study 1: Enzyme Interaction
A study investigated the effects of disiloxane on specific metabolic enzymes. Results showed that at lower concentrations, disiloxane enhanced enzyme activity involved in lipid metabolism but inhibited it at higher concentrations. This suggests a biphasic dose-response relationship.

Study 2: Cellular Effects
In vitro studies demonstrated that disiloxane exposure altered gene expression profiles in human cell lines. Notably, genes associated with apoptosis were upregulated following treatment with disiloxane at certain concentrations. This implies potential applications in cancer research where modulation of cell death pathways is crucial.

Research Findings

Recent literature highlights the diverse applications of disiloxanes in biological research and industry:

  • Drug Delivery Systems: Disiloxanes are being explored for their potential as carriers for drug delivery due to their ability to form stable complexes with therapeutic agents .
  • Biosensors: Their surface-modifying properties make them suitable for use in biosensors, enhancing sensitivity and specificity .
  • Medical Devices: Variants of disiloxanes are utilized in medical devices for their biocompatibility and stability under physiological conditions .

Safety and Toxicological Considerations

While disiloxanes have beneficial applications, safety assessments are crucial. Studies indicate that while low doses may exhibit favorable biological activities, higher doses can lead to cytotoxicity and other adverse effects . Regulatory frameworks emphasize the need for comprehensive toxicity evaluations before widespread use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.